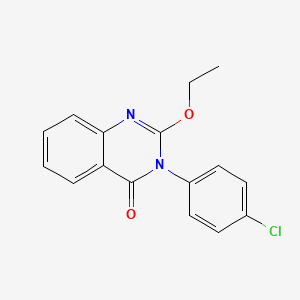
3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one is a quinazolinone derivative known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a quinazolinone core substituted with a 4-chlorophenyl group and an ethoxy group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one typically involves the condensation of 4-chloroaniline with ethyl anthranilate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-2-(3-methylbenzylthio)-4(3H)-quinazolinone: This compound shares a similar quinazolinone core but with different substituents, leading to distinct chemical properties.
3-(4-Chlorophenyl)selanyl-1-methyl-1H-indole: Another compound with a 4-chlorophenyl group, but with a different core structure, resulting in different biological activities.
Uniqueness
3-(4-Chlorophenyl)-2-ethoxyquinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
828273-72-9 |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-ethoxyquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3 |
Clave InChI |
ZKXBKXOYNNXMQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


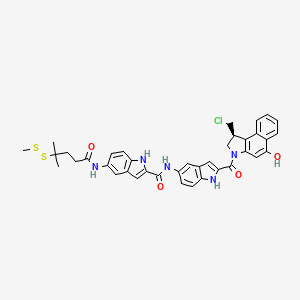

![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
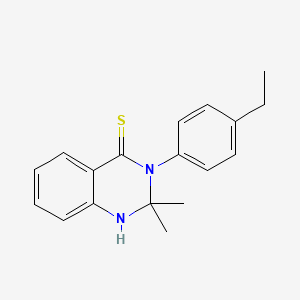
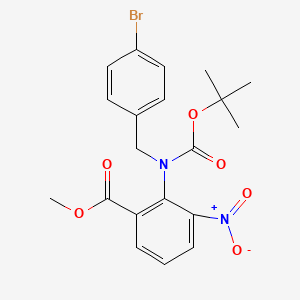
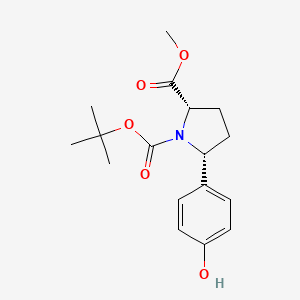
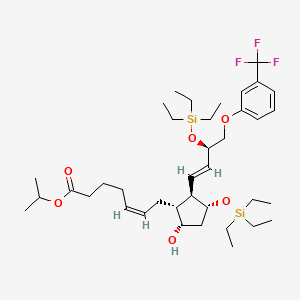


![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
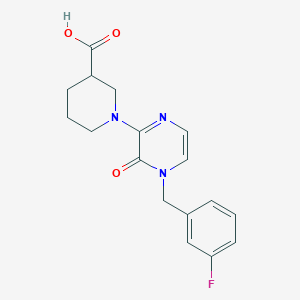
![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)
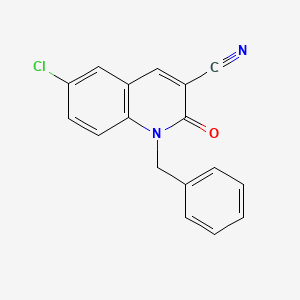
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
